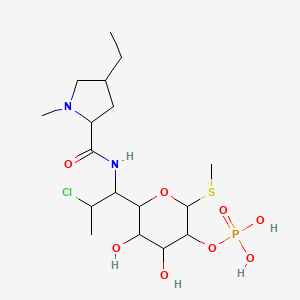Clindamycin B 2-phosphate
CAS No.:
Cat. No.: VC16525100
Molecular Formula: C17H32ClN2O8PS
Molecular Weight: 490.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H32ClN2O8PS |
|---|---|
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | [6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26) |
| Standard InChI Key | GOTDPKVMVWZIIW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Introduction
Chemical Structure and Synthesis
Clindamycin B 2-phosphate (CAS 24729-96-2) is a water-soluble derivative of clindamycin, synthesized through the phosphorylation of the 2-hydroxy group on the sugar moiety of the parent compound. The molecular formula is C₁₈H₃₄ClN₂O₈PS, with a molecular weight of 504.96 g/mol . The structural modification involves a 7(S)-chloro substitution on the lincomycin backbone, enhancing solubility for parenteral and topical administration while retaining antibacterial activity .
The synthesis pathway involves reacting clindamycin with phosphorylating agents under controlled conditions. For example, a method described in the literature involves treating clindamycin with a phosphorylated ester in pyridine and acetic acid, followed by purification via ion-exchange chromatography to yield the phosphate salt . This process ensures the stability of the compound in aqueous formulations, such as vaginal creams and topical gels .
Mechanism of Action and Antimicrobial Spectrum
Clindamycin B 2-phosphate exerts its antibacterial effects through inhibition of protein synthesis. After hydrolysis to active clindamycin, the compound binds to the 23S rRNA of the 50S ribosomal subunit, preventing peptide bond formation and tRNA translocation . This mechanism is predominantly bacteriostatic but can be bactericidal at higher concentrations against susceptible organisms.
Spectrum of Activity
-
Gram-positive aerobes: Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae .
-
Anaerobes: Bacteroides fragilis, Clostridium perfringens, Prevotella spp. .
Resistance mechanisms include ribosomal methylation (erm genes) and enzymatic inactivation (lin genes), which confer cross-resistance with macrolides and streptogramins .
Pharmacokinetics and Absorption
Topical and intravaginal formulations of Clindamycin B 2-phosphate exhibit minimal systemic absorption, reducing the risk of systemic adverse effects. Key pharmacokinetic data include:
Systemic Exposure
-
Vaginal cream (2%): Approximately 5% of the applied dose is absorbed, with peak serum concentrations of 13–25 ng/mL observed 10–24 hours post-application .
-
Topical gel (1%): Less than 0.04% of the dose is excreted renally, with plasma levels remaining below 5.5 ng/mL .
The compound’s half-life ranges from 1.5 to 2.6 hours, with no accumulation observed after repeated dosing .
Clinical Applications and Efficacy
Bacterial Vaginosis
Clindamycin B 2-phosphate vaginal cream (2%) is FDA-approved for bacterial vaginosis, demonstrating cure rates of 72–86% in non-pregnant patients and 60% in pregnant women during the second and third trimesters . Clinical diagnosis relies on:
-
Homogeneous vaginal discharge (pH > 4.5).
-
Positive amine odor test.
Table 1: Clinical Cure Rates in Bacterial Vaginosis
| Study Population | 3-Day Treatment | 7-Day Treatment |
|---|---|---|
| Non-pregnant (US study) | 72% (94/131) | 86% (110/128) |
| Non-pregnant (EU study) | 81% (161/199) | 84% (181/216) |
| Pregnant (2nd/3rd trimester) | — | 60% (77/129) |
Acne Vulgaris
Topical formulations (1% gel) reduce Cutibacterium acnes colonization and inflammatory lesions. In a study of 24 patients, once-daily application resulted in ≥50% reduction in lesion count within 4–6 weeks, with minimal systemic exposure .
Special Populations
Pregnancy and Lactation
-
Pregnancy: Safe during second and third trimesters; insufficient first-trimester data .
-
Lactation: Low milk excretion (<3.8 mcg/mL); monitor infants for diarrhea or candidiasis .
Hepatic/Renal Impairment
No dose adjustments required for topical use due to limited systemic absorption .
Recent Advances and Research Directions
Recent studies explore Clindamycin B 2-phosphate’s potential in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume